1-Amino-2-phenylthio-2-propanol
Description
1-Amino-2-phenylthio-2-propanol is a secondary alcohol and amine with a phenylthio (-SPh) substituent. Its structure combines a propanol backbone with an amino group and a sulfur-containing aromatic moiety. This compound is of interest in organic synthesis and pharmaceutical intermediates due to its dual functional groups, which enable diverse reactivity.
Properties
CAS No. |
35550-43-7 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
1-amino-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C9H13NOS/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 |
InChI Key |
YBENHOMEFFYLRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with 1-Amino-2-phenylthio-2-propanol, differing primarily in substituents or backbone modifications:
Key Observations :
- Electron-withdrawing substituents: The trifluoro group in 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol increases acidity and electronic effects, differing from the sulfur-mediated resonance in the target .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Notes:
- The phenylthio group in the target compound likely reduces water solubility compared to hydroxyl-containing analogs like 1-Amino-2-propanol .
- Branching: 2-Amino-2-methylpropanol’s higher molecular weight and branching may slightly elevate boiling points relative to linear analogs .
Reactivity and Functional Group Behavior
- Amino Group: All compounds exhibit amine reactivity (e.g., salt formation, condensation). The target compound’s amino group may participate in nucleophilic substitutions or act as a ligand in metal complexes.
- Electron Effects: The trifluoro group in 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol stabilizes negative charges, contrasting with the sulfur atom’s polarizability in the target compound .
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